Home > Products > Screening Compounds P144655 > N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide - 953253-70-8

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Catalog Number: EVT-2940968
CAS Number: 953253-70-8
Molecular Formula: C20H17F2N3O2
Molecular Weight: 369.372
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly as a phosphodiesterase 4 inhibitor, which can be beneficial in treating various inflammatory conditions and other diseases. The compound is characterized by its unique structural features, including a difluorophenyl group and a pyridazinone moiety.

Source and Classification

The compound is classified under organic compounds with specific relevance in medicinal chemistry. It is identified by its chemical formula C19H17F2N3OC_{19}H_{17}F_{2}N_{3}O and has the CAS number 921872-64-2. The synthesis and characterization of this compound have been documented in various patents and scientific literature, highlighting its potential therapeutic uses in the pharmaceutical industry .

Synthesis Analysis

Methods

The synthesis of N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Pyridazinone Core: The initial step often involves the condensation of appropriate phenyl and pyridazine derivatives to form the pyridazinone structure.
  2. Introduction of Functional Groups: Subsequent steps involve selective fluorination to introduce the difluorophenyl group, followed by amide bond formation with butyric acid derivatives.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Technical Details

The synthesis may utilize reagents such as fluorinating agents (e.g., sulfur tetrafluoride) for introducing fluorine atoms and coupling agents (e.g., EDC, HOBt) for amide bond formation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can be represented as follows:

C19H17F2N3O\text{C}_{19}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}

Data

Key molecular data includes:

  • Molecular Weight: Approximately 347.36 g/mol
  • Melting Point: Not extensively reported but expected to be within typical ranges for similar compounds.
  • Solubility: Solubility data may vary based on the solvent but generally shows moderate solubility in organic solvents due to its lipophilic character.
Chemical Reactions Analysis

Reactions

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, leading to the corresponding carboxylic acid and amine.
  2. Reduction: The carbonyl group in the pyridazinone can be reduced to form an alcohol or amine derivative.
  3. Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitutions, potentially modifying its pharmacological properties.

Technical Details

These reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity.

Mechanism of Action

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide primarily acts as a phosphodiesterase 4 inhibitor. The mechanism involves:

  1. Inhibition of Enzyme Activity: By binding to the active site of phosphodiesterase 4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP).
  2. Increased cAMP Levels: Elevated levels of cAMP lead to enhanced signaling pathways that result in anti-inflammatory effects and improved cellular responses.

Data

Studies indicate that compounds with similar structures exhibit significant inhibition rates against phosphodiesterase 4, contributing to their therapeutic potential in inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • Appearance: Likely a crystalline solid.
  • Color: Typically pale yellow or off-white.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation.
Applications

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory drugs targeting phosphodiesterase 4.
  • Research Studies: Investigating its effects on cAMP signaling pathways in various biological models.

The ongoing research into this compound may lead to new therapeutic strategies for treating chronic inflammatory diseases and other related conditions .

Properties

CAS Number

953253-70-8

Product Name

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

IUPAC Name

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide

Molecular Formula

C20H17F2N3O2

Molecular Weight

369.372

InChI

InChI=1S/C20H17F2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26)

InChI Key

RVFYRSSXLBVGIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.